molecular formula C19H21NO3S2 B2809277 1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethanone CAS No. 1448128-21-9

1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethanone

Cat. No.: B2809277
CAS No.: 1448128-21-9
M. Wt: 375.5
InChI Key: CMBQSZHLZKUAMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethanone features an 8-azabicyclo[3.2.1]octane core, a bicyclic scaffold known for its conformational rigidity and pharmacological relevance. The substituents include a phenylsulfonyl group at the 3-position and a thiophen-2-yl ethanone moiety at the 8-position. The phenylsulfonyl group enhances metabolic stability and may influence receptor binding, while the thiophene ring contributes to π-π stacking interactions in biological systems .

Synthetic routes for analogous 8-azabicyclo[3.2.1]octane derivatives often employ palladium-catalyzed aminocarbonylation (e.g., for N-acylnortropanes in ) or sulfonylation reactions (e.g., in ).

Properties

IUPAC Name

1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S2/c21-19(13-16-5-4-10-24-16)20-14-8-9-15(20)12-18(11-14)25(22,23)17-6-2-1-3-7-17/h1-7,10,14-15,18H,8-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBQSZHLZKUAMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CC3=CC=CS3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethanone typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, followed by functional group modifications.

    Introduction of the phenylsulfonyl group: This step often involves sulfonylation reactions using reagents like phenylsulfonyl chloride under basic conditions.

    Attachment of the thiophen-2-yl group: This can be done through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding alcohols or amines.

Scientific Research Applications

1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Substituents Molecular Weight (g/mol) Solubility Biological Target Synthesis Yield Reference
Target Compound 3-(Phenylsulfonyl), 8-(2-(thiophen-2-yl)ethanone) ~407.5* Moderate (Ethanol) Not specified
Indole-5-carbonyl analog () 3-Ketone, 8-(1H-indole-5-carbonyl) 326.35 Low (DCM) Potential CNS activity 65%
Pyrazole-sulfonamide () 3-(4-Isopropylphenoxy), 8-(3,5-dimethylpyrazole-4-sulfonyl) 463.52 Low (DMSO) Farnesoid X receptor (FXR) Quantitative
Tropifexorum () 3-(Oxazolylmethoxy), 8-(benzothiazole-6-carboxylic acid) 641.58 Lipid-excipient FXR agonist
Hydroxy analog () 3-Hydroxy, 8-acetyl ~225.3* High (Water) Not specified

*Calculated based on structural formula.

Contradictions and Limitations

  • Biological Targets : While and focus on FXR agonism, ’s compounds lack explicit target data, complicating direct pharmacological comparisons .
  • Solubility vs. Stability : Hydrophilic groups (e.g., hydroxyl in ) improve solubility but may reduce metabolic stability compared to sulfonyl or aryl groups .

Q & A

Q. What are the key synthetic steps and reaction conditions for synthesizing 1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethanone?

The synthesis involves multi-step organic reactions:

  • Bicyclic Core Formation : The 8-azabicyclo[3.2.1]octane framework is constructed via cyclization reactions under high-pressure conditions (100–150 psi) to ensure stereochemical integrity .
  • Sulfonylation : The phenylsulfonyl group is introduced using sulfonyl chlorides in dichloromethane at 0–5°C to minimize side reactions .
  • Thiophene Coupling : A Friedel-Crafts acylation or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) attaches the thiophen-2-yl ethanone moiety, requiring inert atmospheres (Ar/N₂) and catalysts like Pd(PPh₃)₄ .
  • Purification : High-pressure liquid chromatography (HPLC) with C18 columns or recrystallization from ethanol/water mixtures ensures >95% purity .

Q. Which analytical techniques are critical for confirming the structure and stereochemistry of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR and 2D techniques (COSY, HSQC) verify connectivity and stereochemistry, particularly the (1R,5S) configuration .
  • X-ray Crystallography : Resolves absolute stereochemistry and confirms the bicyclic framework’s spatial arrangement .
  • Mass Spectrometry (HRMS) : Validates molecular weight (C₂₁H₂₁NO₃S₂, MW 415.52) and fragmentation patterns .

Q. What are the known biological activities of this compound, and how are preliminary assays designed?

Reported activities include antitumor (IC₅₀: 5–20 µM in HeLa cells) and anti-inflammatory effects (COX-2 inhibition at 10–50 µM) . Assays typically involve:

  • In vitro Screening : Cell viability (MTT assay) and enzyme inhibition (ELISA) with dose-response curves.
  • Control Experiments : Use of reference compounds (e.g., aspirin for COX-2) and vehicle controls to validate specificity .

Advanced Research Questions

Q. How can stereoselectivity be optimized during the synthesis of the 8-azabicyclo[3.2.1]octane core?

  • Catalyst Selection : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) enhance enantiomeric excess (ee >90%) .
  • Temperature Control : Low temperatures (−20°C) during cyclization reduce racemization .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired stereoisomers .

Q. How do structural modifications (e.g., sulfonyl group replacement) impact biological activity?

  • Structure-Activity Relationship (SAR) Studies :
    • Phenylsulfonyl Group : Replacement with methylsulfonyl reduces COX-2 affinity by 60%, indicating its role in hydrophobic binding .
    • Thiophene Substitution : Fluorination at the thiophene 5-position increases metabolic stability (t₁/₂: 4h → 8h in liver microsomes) .
  • Methodology : Parallel synthesis of analogs followed by in vitro screening and molecular docking (e.g., AutoDock Vina) to map binding interactions .

Q. How can conflicting data in biological assays (e.g., inconsistent IC₅₀ values) be resolved?

  • Dose-Response Repetition : Conduct triplicate assays with independent compound batches to rule out batch variability .
  • Off-Target Profiling : Use proteome-wide affinity chromatography to identify non-specific binding .
  • Physicochemical Analysis : Measure solubility (e.g., shake-flask method) and aggregation (dynamic light scattering) to address false positives/negatives .

Q. What strategies are effective in purifying this compound when faced with persistent byproducts?

  • Chromatography Optimization : Gradient elution (10→90% acetonitrile in water) on HPLC with ion-pair reagents (e.g., 0.1% TFA) improves resolution of polar impurities .
  • Crystallization Screening : Use solvent mixtures (e.g., acetone/heptane) to exploit differential solubility of byproducts .
  • Derivatization : Convert reactive impurities (e.g., free amines) to inert forms via acetylation before purification .

Q. What reaction mechanisms govern the electrophilic substitution of the thiophene moiety?

  • Nitration : Occurs at the 5-position via mixed HNO₃/H₂SO₄ at 0°C, driven by the electron-donating ethanone group’s directing effects .
  • Halogenation : Iodine in acetic acid selectively substitutes the 4-position, monitored by UV-Vis (λmax shift from 280 → 320 nm) .
  • Computational Validation : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict regioselectivity by analyzing transition state energies .

Q. How can computational modeling guide the design of analogs with improved target binding?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., COX-2) to identify key interactions (e.g., hydrogen bonds with Arg120) .
  • Free Energy Perturbation (FEP) : Predict binding affinity changes (ΔΔG) for substituent modifications (e.g., CF₃ vs. CH₃ groups) .
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., LogP, BBB permeability) early in design .

Q. What methodologies validate the compound’s stability under physiological conditions?

  • Forced Degradation Studies : Expose to pH extremes (1–13), heat (40–60°C), and light (ICH Q1B guidelines) for 14 days, followed by LC-MS to identify degradation products .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 24h) and quantify remaining compound via LC-MS/MS .
  • Solid-State Stability : Monitor crystalline form transitions (e.g., hydrate formation) using XRPD and DSC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.